2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine
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Overview
Description
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F5NS. This compound is characterized by the presence of both difluoro and trifluoromethylsulfanyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. The unique electronic properties imparted by the fluorine atoms make this compound particularly interesting for applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as antimony trifluoride (SbF3) in the presence of catalytic amounts of antimony pentachloride (SbCl5) . Another approach includes the reaction of 2,6-dichloro-3-(halodifluoromethoxy)pyridines with fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethylsulfanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Common Reagents and Conditions
Fluorinating Agents: Antimony trifluoride (SbF3), antimony pentachloride (SbCl5)
Catalysts: Palladium catalysts for cross-coupling reactions
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a range of substituted pyridines.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Industry: Utilized in the production of advanced materials with specific electronic and chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is primarily related to its ability to interact with various molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylphenol: Another fluorinated compound with similar electronic properties but different functional groups .
2,6-Difluoro-3-methylbenzoyl chloride: Shares the difluoro substitution pattern but has a different functional group .
Uniqueness
2,6-Difluoro-3-(trifluoromethylsulfanyl)pyridine is unique due to the presence of both difluoro and trifluoromethylsulfanyl groups on the pyridine ring This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5NS/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBVYSZMWWIHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1SC(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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